molecular formula C9H7FO3 B3096611 3-(4-Fluorophenyl)oxirane-2-carboxylic acid CAS No. 1287217-43-9

3-(4-Fluorophenyl)oxirane-2-carboxylic acid

Cat. No.: B3096611
CAS No.: 1287217-43-9
M. Wt: 182.15 g/mol
InChI Key: ZKXDWIJRTMYYMD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C9H7FO3 and a molecular weight of 182.153 g/mol . It is a carboxylic acid derivative that features an oxirane (epoxide) ring and a fluorophenyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)oxirane: Similar structure but lacks the carboxylic acid group.

    3-(4-Chlorophenyl)oxirane-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)oxirane-2-carboxylic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)oxirane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

3-(4-fluorophenyl)oxirane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDWIJRTMYYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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